Canavalmine

Description

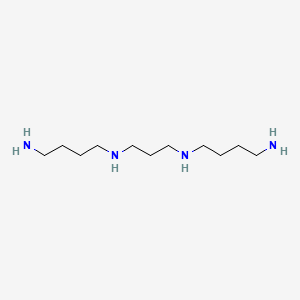

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-[3-(4-aminobutylamino)propyl]butane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H28N4/c12-6-1-3-8-14-10-5-11-15-9-4-2-7-13/h14-15H,1-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOHQCYUTFAJLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCNCCCCN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H28N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221097 | |

| Record name | Canavalmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70862-15-6 | |

| Record name | Canavalmine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70862-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Canavalmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070862156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Canavalmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Canavalmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Potential Research Applications and Future Directions

Preclinical Investigation in Disease Models (excluding human trials)

The preclinical investigation of Canavalmine delves into its effects on cellular processes and disease models, excluding direct human clinical trials.

This compound has demonstrated notable anti-proliferative activity, making it a subject of interest in cancer research. Studies indicate that this compound can inhibit the growth and division of cells, a property being investigated for its potential therapeutic applications smolecule.com. Specifically, research has shown that this compound effectively inhibits the growth of murine leukemia cells. This inhibition is achieved by interfering with cell cycle progression, particularly during the G1 phase, which precedes DNA synthesis smolecule.com. Furthermore, this compound is being studied for its potential to inhibit certain enzymes crucial for cell division and protein synthesis smolecule.com.

| Cancer Model | Observed Effect | Mechanism of Action (Investigated) | Reference |

| Murine Leukemia Cells | Inhibition of growth and division | Interference with cell cycle progression (G1 phase) | smolecule.com |

| Potential inhibition of enzymes involved in cell division and protein synthesis | Enzyme inhibition | smolecule.com |

This compound exhibits properties that suggest potential utility in pest control, particularly in the development of bioinsecticides. Studies indicate that this compound may possess toxicity towards certain insect species, leading to its exploration as a component in environmentally friendly pest management strategies smolecule.com. Bioinsecticides derived from natural sources, such as plant alkaloids, are gaining attention due to their favorable safety profiles and reduced environmental impact compared to synthetic chemical insecticides aliyuncs.comnih.gov. While specific insect targets and modes of action for this compound are still under investigation, its presence in plants known to repel pests, such as Canavalia gladiata extracts showing efficacy against cucumber beetles and white flies, hints at its potential in this area dovepress.com.

While direct experimental evidence linking this compound to regenerative biology and tissue repair is currently limited, its classification as a polyamine offers a theoretical basis for exploration. Polyamines, in general, are known to play roles in fundamental cellular processes such as cell proliferation, differentiation, and stress response smolecule.comumn.edu. These processes are integral to tissue regeneration and repair mechanisms, which often involve the coordinated activity of various cell types and signaling pathways nih.govnams-annals.inplos.org. Given this compound's structural similarity to other biologically active polyamines, future research may explore its potential to modulate cellular growth, differentiation, or survival in contexts relevant to tissue repair.

Agricultural Biotechnology and Crop Science

This compound's influence on plant physiology positions it as a compound of interest for agricultural applications, particularly in crop enhancement and resilience.

Beyond growth regulation, this compound's influence extends to plant responses to environmental stressors smolecule.com. Polyamines are recognized for their role in plant defense mechanisms against various stresses, including abiotic factors umn.edu. In the context of climate change, which exacerbates environmental challenges such as drought, salinity, and extreme temperatures, the development of crops with enhanced resilience is critical mdpi.comfrontiersin.org. This compound's potential to modulate plant responses to such stressors could contribute to improving crop performance and yield stability under adverse conditions. Research into biostimulants that enhance stress tolerance highlights the broader potential of compounds like this compound in sustainable agriculture doraagri.comfupress.net.

Methodological Innovations for this compound Research

The exploration of this compound's functions and potential applications is significantly propelled by advancements in research techniques. These innovations enable a more granular understanding of its cellular behavior, its interplay with other biomolecules, and the genetic underpinnings of its production.

Development of Advanced Imaging Techniques for Localization

Precisely determining the cellular location of this compound is fundamental to elucidating its mechanisms of action. While specific advanced imaging techniques developed exclusively for this compound are not extensively documented, the broader field of cellular imaging offers powerful methodologies that can be adapted or further refined for this compound. Techniques such as super-resolution microscopy, fluorescence microscopy utilizing novel fluorescent probes, and methods employing fluorescently tagged molecules can provide insights into sub-cellular localization with high resolution thermofisher.comnih.govnih.gov.

The creation of specific fluorescent probes that can selectively bind to this compound or its metabolites would represent a significant methodological leap. Such probes, designed to emit light upon interaction, could facilitate real-time tracking of this compound's distribution and dynamics within living cells using advanced microscopy platforms like confocal or stimulated emission depletion (STED) microscopy thermofisher.comnih.govmdpi.com. The development of these probes would require high specificity, photostability, and appropriate spectral characteristics to ensure accurate detection without interference from endogenous cellular fluorescence. Furthermore, integrating these imaging approaches with techniques like correlative light and electron microscopy (CLEM) could offer even greater detail regarding this compound's precise molecular environment nih.gov. Current knowledge indicates potential localization in the cytoplasm and extracellular space, providing a basis for designing targeted imaging strategies hmdb.ca.

Integration of Omics Data (e.g., Metabolomics, Proteomics)

Investigating this compound's role in biological systems is greatly enhanced by integrating multi-omics data, including metabolomics and proteomics. Metabolomics provides a comprehensive profile of small molecules in a biological sample, offering insights into metabolic pathways and cellular states. This compound has been detected in various biological matrices, such as plant seeds and human samples, using analytical methods common in metabolomics, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.netnih.gov. For example, this compound has been identified in metabolomic analyses of ulcerative colitis patients, where its levels were found to be altered in specific patient groups oup.com.

Integrating metabolomic data with proteomic data (the study of the complete set of proteins) can reveal correlations between protein expression or activity and this compound levels, thereby illuminating its metabolic impact. Such integrated approaches are crucial for understanding complex biological processes, identifying biomarkers, and elucidating the biochemical mechanisms underlying this compound's observed effects preprints.orgmixomics.orgcmbio.ionih.govresearchgate.netbiorxiv.org. For instance, correlating the abundance of enzymes involved in polyamine biosynthesis with this compound levels could provide critical information on its metabolic regulation.

Table 1: Detection of this compound in Research Studies

| Study Context | Sample Type | Detection Method (Primary) | Key Finding | Citation(s) |

| Ulcerative Colitis Patients | Serum/Tissue | Metabolomics (implied) | Increased levels observed in non-responders to Vedolizumab treatment. | oup.com |

| Canavalia gladiata seeds | Seeds | HPLC and GC-MS | Detected as a naturally occurring tetraamine (B13775644). | researchgate.netnih.gov |

| Pulses | Food | Not specified | Detected, suggesting potential as a dietary biomarker. | hmdb.ca |

| Red Algae | Algae | Not specified | Reported as a major occurrence in certain species. | jsmrs.jp |

CRISPR-Cas9 Approaches for Gene Editing in Biosynthetic Pathways

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 system offers a precise and powerful tool for genome editing, enabling targeted modifications of genes, including those within metabolic pathways preprints.orgcrisprtx.comnih.gov. This compound is a polyamine, and its biosynthesis is interconnected with the broader polyamine metabolic network smolecule.cominflibnet.ac.in. Enzymes such as homospermidine synthase (HSS) are known to participate in reactions that lead to the production of this compound biorxiv.orguni-kiel.deuni-kiel.de.

CRISPR/Cas9 technology can be employed to modify genes encoding key enzymes in the polyamine biosynthesis pathway. For example, targeted gene editing could be utilized to:

Knock out or downregulate genes encoding enzymes responsible for this compound synthesis to study the consequences of its absence.

Overexpress genes encoding enzymes that contribute to this compound production, to explore methods for increasing its yield or to investigate its effects at elevated concentrations.

Modify regulatory elements that control the expression of these biosynthetic genes.

Such genetic engineering strategies, applied to model organisms or relevant plant species, would allow researchers to dissect the specific functions of this compound and its biosynthetic enzymes. This could involve creating strains or cell lines with altered this compound production to investigate its antiproliferative or insecticidal properties, or to better understand its contribution to plant growth regulation smolecule.com. The precision offered by CRISPR/Cas9 facilitates the generation of well-defined genetic modifications, which is essential for establishing causal relationships between gene function and observed phenotypes.

Mentioned Compounds:

this compound

Putrescine

Homospermidine

N1-acetylspermidine

LysoPA

LysoPE

5alpha-Cholesta-7,24dien-3beta-ol

Glutathione

SAM (S-adenosylmethionine)

ACC (aminocyclopropane carboxylate)

Cadaverine

Aminopropylthis compound

Thermospermine

Aminopropylhomospermidine

Norspermine

N5-aminobutylhomospermin

Q & A

Q. What are the primary physiological roles of Canavalmine in plant systems, and how do these compare to other polyamines like spermidine?

this compound, a lesser-studied polyamine, is implicated in plant growth, stress responses, and developmental processes such as fruit maturation and senescence. To investigate its roles, researchers should employ comparative studies using polyamine-deficient mutants or inhibitors (e.g., cyclohexylamine) alongside wild-type plants. Analytical methods like high-performance liquid chromatography (HPLC) coupled with fluorescence detection or tandem mass spectrometry (LC-MS/MS) can quantify this compound levels while distinguishing it from structurally similar polyamines (e.g., spermidine, spermine) . Experimental designs should include stress induction protocols (e.g., drought, salinity) to assess dynamic changes in this compound accumulation.

Q. What established analytical methods are recommended for quantifying this compound levels in plant tissues, and how do their sensitivity and specificity compare?

The most reliable methods include:

- Extraction protocols : Acidic extraction (e.g., 5% perchloric acid) followed by dansyl chloride derivatization for fluorescence detection .

- Quantitative techniques :

- HPLC with fluorescence detection : Sensitivity ~0.1 nmol/g fresh weight, but may require longer run times to resolve overlapping peaks.

- LC-MS/MS : Higher specificity (detection limit ~0.01 nmol/g) and ability to differentiate isomers like aminopropyl this compound .

Validation should include spike-recovery tests and comparison with internal standards (e.g., 1,6-hexanediamine).

Advanced Research Questions

Q. How can researchers design experiments to elucidate the biosynthetic pathways of this compound while accounting for potential cross-talk with other polyamine metabolic routes?

A multi-omics approach is recommended:

- Isotopic labeling : Use ¹³C-labeled precursors (e.g., arginine, ornithine) to trace this compound synthesis in plant cell cultures.

- Gene knockout/CRISPR mutants : Target putative biosynthetic genes (e.g., polyamine synthases) and monitor this compound levels via LC-MS/MS.

- Enzyme assays : Purify candidate enzymes (e.g., spermidine synthase homologs) and test substrate specificity in vitro . Control for compensatory mechanisms by co-profiling related metabolites (e.g., putrescine, spermidine) and transcriptional regulators (e.g., MYB transcription factors).

Q. What strategies are effective in resolving contradictions between in vitro and in vivo findings regarding this compound's role in stress responses?

Contradictions often arise from differences in compartmentalization (e.g., vacuolar vs. cytoplasmic polyamine pools) or experimental conditions (e.g., pH, cofactor availability). Mitigation strategies include:

- Tissue-specific profiling : Use laser-capture microdissection to analyze this compound distribution in stress-affected tissues (e.g., root tips under salinity).

- Dynamic modeling : Develop kinetic models integrating in vitro enzyme kinetics and in vivo metabolite flux data .

- Meta-analysis : Compare results across studies using standardized stress protocols and normalization methods (e.g., polyamine levels per mg protein vs. fresh weight).

Q. How can researchers identify gaps in current knowledge about this compound's interaction networks, and what tools are suitable for mapping its signaling pathways?

Gaps can be identified through systematic literature reviews focusing on:

- Understudied processes : E.g., this compound’s role in symbiotic interactions or photomorphogenesis.

- Cross-species comparisons : Analyze genomic databases for conserved biosynthetic genes in non-model plants. Tools for pathway mapping:

- Co-expression networks : Use transcriptomic datasets (e.g., Arabidopsis eFP Browser) to identify genes co-regulated with this compound accumulation.

- Yeast two-hybrid screens : Identify protein interactors of this compound-binding enzymes (e.g., acetyltransferases) .

Methodological Guidance

Q. What frameworks (e.g., FINER criteria) should guide hypothesis development for studies on this compound's ecological or agricultural applications?

Apply the FINER framework:

- Feasible : Ensure access to plant models (e.g., Medicago truncatula for legume studies) and analytical infrastructure.

- Novel : Explore under-researched angles, such as this compound’s role in rhizosphere signaling.

- Ethical : Adhere to biosafety protocols for genetically modified plant studies.

- Relevant : Align with global challenges (e.g., climate-resilient crops) .

Q. How should researchers address variability in this compound quantification across studies, particularly when reconciling conflicting datasets?

- Standardization : Adopt consensus protocols for tissue harvesting (e.g., immediate freezing in liquid N₂) and extraction.

- Inter-laboratory validation : Share reference samples (e.g., this compound-spiked plant extracts) to calibrate instruments.

- Data transparency : Report raw chromatograms/spectra in supplementary materials to enable peer verification .

Tables for Comparative Analysis

Q. Table 1. Sensitivity and Specificity of this compound Detection Methods

| Method | Sensitivity (nmol/g) | Specificity | Throughput | Reference |

|---|---|---|---|---|

| HPLC-Fluorescence | 0.1 | Moderate | Low | |

| LC-MS/MS | 0.01 | High | High | |

| Capillary Electrophoresis | 0.5 | Low | Medium |

Q. Table 2. Key Knowledge Gaps in this compound Research

| Gap Area | Proposed Methodology | Relevance to Field |

|---|---|---|

| Biosynthetic enzymes | CRISPR-Cas9 mutagenesis | Pathway elucidation |

| Ecological roles | Metatranscriptomics | Plant-microbe interactions |

| Stress-specific flux | ¹³C metabolic flux analysis | Climate resilience |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.